Beta-Endorphin Exhibits 100-Fold Higher Apparent Affinity for Presynaptic vs. Postsynaptic Mu-Opioid Receptors Compared to Dynorphin A
In superfused rat brain slices, beta-Endorphin₁₋₃₁ demonstrates an approximately 100-fold higher apparent affinity for presynaptic mu-opioid receptors (EC₅₀: 1 nM) mediating inhibition of electrically evoked [³H]norepinephrine release, compared to its affinity for striatal adenylate cyclase-coupled mu-receptors (EC₅₀: ~100 nM) [1]. In stark contrast, the kappa-opioid receptor agonist Dynorphin A₁₋₁₃ shows no such differential affinity, exhibiting a similar EC₅₀ of approximately 0.1 µM at both receptor populations [1].
| Evidence Dimension | Functional receptor affinity (EC₅₀) at presynaptic vs. postsynaptic mu-opioid receptors |
|---|---|
| Target Compound Data | EC₅₀: 1 nM (presynaptic mu); EC₅₀: ~100 nM (adenylate cyclase-coupled mu) |
| Comparator Or Baseline | Dynorphin A₁₋₁₃: EC₅₀: ~0.1 µM at both receptor populations |
| Quantified Difference | Beta-Endorphin: ~100-fold difference in affinity between receptor populations; Dynorphin A₁₋₁₃: no difference |
| Conditions | Superfused rat brain slices; electrical stimulation; presence of peptidase inhibitors |
Why This Matters
This indicates that beta-Endorphin uniquely discriminates between functionally distinct mu-opioid receptor subpopulations, a property not shared by Dynorphin A, which is critical for experiments investigating presynaptic modulation of neurotransmitter release.
- [1] Schoffelmeer AN, De Vries TJ, Hogenboom F, Mulder AH. Mu- and delta-opioid receptors inhibitorily linked to dopamine-sensitive adenylate cyclase in rat striatum display a selectivity profile toward endogenous opioid peptides different from that of presynaptic mu, delta and kappa receptors. J Pharmacol Exp Ther. 1993;267(1):205-210. View Source
